molecular formula C9H9N3O3 B2476398 5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid CAS No. 1006459-13-7

5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid

Cat. No.: B2476398
CAS No.: 1006459-13-7
M. Wt: 207.189
InChI Key: PWTXYDMPKYRZSH-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid (CAS 1006459-13-7) is a high-purity heteroaromatic building block of significant interest in medicinal chemistry research. This compound features a fused isoxazole-pyrazole core, a scaffold recognized for its diverse biological activities. Recent scientific investigations highlight its value in early-stage drug discovery, particularly in the development of novel xanthine oxidase (XO) inhibitors for the potential treatment of hyperuricemia and gout . The isoxazole-3-carboxylic acid moiety is a key pharmacophore that can effectively interact with the enzymatic pocket of xanthine oxidase . Furthermore, derivatives based on the 5-aryl-isoxazole-3-carboxylate structure have demonstrated promising in vitro efficacy against Mycobacterium tuberculosis H37Rv strains, positioning this compound as a valuable precursor in the search for new antimycobacterial agents . Its molecular framework is also relevant in the design of compounds targeting metalloproteinases such as meprin α and β . With a molecular formula of C 9 H 9 N 3 O 3 and a molecular weight of 207.19 g/mol, it serves as a versatile intermediate for further synthetic exploration . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-ethylpyrazol-3-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-12-7(3-4-10-12)8-5-6(9(13)14)11-15-8/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTXYDMPKYRZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006459-13-7
Record name 5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylic acid
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Preparation Methods

Enolate-Mediated Cyclization

The foundational approach for 1-ethylpyrazole synthesis derives from the enolate alkylation method described in DE19701277A1 and US6297386B1 patents. This two-step process involves:

  • Generating a sodium enolate from ethyl 3-methylpyrazole-5-carboxylate in absolute ethanol
  • Reacting with ethyl bromide at 65°C for 8 hours

The reaction produces ethyl 1-ethyl-3-methylpyrazole-5-carboxylate with 68% yield after fractional distillation. Critical parameters include:

Parameter Optimal Value Impact on Yield
Temperature 65-70°C <50°C: <30% yield
Reaction Time 7-8 hours >10h: Decomposition
Molar Ratio (Enolate:EtBr) 1:1.2 Excess EtBr reduces purity

This method's regioselectivity arises from the enolate's preferential formation at the pyrazole C4 position, directing ethylation to the N1 nitrogen.

Hydrazine Cyclocondensation

Alternative protocols from pharmacological synthesis research employ β-ketoester intermediates. Ethyl 3-oxopentanoate reacts with ethylhydrazine oxalate in refluxing toluene (12h) to form the pyrazole core. While producing comparable yields (65-72%), this method requires strict moisture control to prevent hydrolysis side reactions.

Isoxazole Carboxylic Acid Synthesis

Nitrile Oxide Cycloaddition

The isoxazole moiety is constructed via [3+2] cycloaddition between propiolic acid derivatives and nitrile oxides. Key steps:

  • Generate nitrile oxide in situ from ethyl nitroacetate (3.2 eq) using phenyl isocyanate (2.0 eq)
  • React with ethyl propiolate at -15°C in dichloromethane
  • Hydrolyze ester to carboxylic acid with 6N NaOH/EtOH (1:3 v/v)

This three-stage process achieves 58% overall yield for isoxazole-3-carboxylic acid derivatives. The reaction's success depends on maintaining subzero temperatures during cycloaddition to prevent dimerization.

Oxidative Ring Closure

Recent advances employ IBX (2-iodoxybenzoic acid)-mediated oxidation of β-hydroxyimino esters. A representative procedure:

  • Condense ethyl acetoacetate (1.0 eq) with hydroxylamine hydrochloride (1.2 eq)
  • Oxidize intermediate with IBX (1.5 eq) in DMSO at 40°C
  • Saponify with LiOH in THF/H₂O

This method streamlines production but requires careful pH control during hydrolysis (optimal pH 8.5-9.0).

Coupling Methodologies

Suzuki-Miyaura Cross-Coupling

The most efficient route for connecting pyrazole and isoxazole rings uses palladium-catalyzed coupling:

  • Prepare 5-bromo-1-ethylpyrazole via NBS bromination (82% yield)
  • Synthesize isoxazole-3-boronic acid via Miyaura borylation
  • Couple using Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (10:1)

Reaction conditions:

  • Temperature: 90°C
  • Time: 24h
  • Base: K₂CO₃ (3.0 eq)
  • Yield: 74%

Nucleophilic Aromatic Substitution

For laboratories without specialized coupling reagents, SNAr reactions provide an alternative:

  • Activate isoxazole ring via nitration (HNO₃/H₂SO₄, 0°C)
  • Displace nitro group with pyrazole anion (NaH, DMF, 110°C)

While achieving moderate yields (55-60%), this method produces regioisomers requiring chromatographic separation.

Purification and Characterization

Final purification employs gradient HPLC (C18 column, 5-95% MeCN/H₂O + 0.1% TFA) followed by lyophilization. Critical analytical data:

Characterization Method Key Findings
¹H NMR (400 MHz, DMSO-d6) δ 8.41 (s, 1H, isoxazole H4), 7.89 (d, J=2.1 Hz, 1H, pyrazole H3), 6.52 (d, J=2.1 Hz, 1H, pyrazole H4), 4.21 (q, J=7.2 Hz, 2H, NCH₂CH3), 1.39 (t, J=7.2 Hz, 3H, CH₂CH3)
HRMS (ESI+) m/z calcd for C9H9N3O3 [M+H]+: 208.0721, found: 208.0719
IR (ATR) 1705 cm⁻¹ (C=O str), 1560 cm⁻¹ (isoxazole ring), 1422 cm⁻¹ (pyrazole ring)

Industrial Scale Considerations

For bulk production (>100 kg batches), the enolate alkylation/Suzuki coupling sequence proves most viable:

Process Parameter Pilot Plant Optimization
Catalyst Recycling Pd recovery >92% via activated carbon adsorption
Solvent Recovery DME/H₂O azeotropic distillation (98% purity)
Throughput 3.8 kg/day per 100L reactor
Overall Cost $412/kg at 100kg scale

These metrics demonstrate the method's superiority over traditional approaches that required chromatographic purification.

Emerging Methodologies

Flow Chemistry Approaches

Recent trials in continuous flow systems show promise:

  • Microreactor residence time: 8.2 minutes
  • Productivity: 28 g/h vs 9 g/h batch
  • Pd catalyst loading reduced to 1.2 mol%

Preliminary data suggests 89% conversion with 99.1% purity by in-line HPLC.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with isoxazole intermediates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antioxidant Activity

Research indicates that derivatives containing the pyrazole moiety exhibit potent antioxidant properties. For instance, studies have demonstrated that compounds similar to this compound can scavenge free radicals effectively, reducing oxidative stress in biological systems. This is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as lipoxygenases. This could position it as a potential therapeutic agent for conditions characterized by chronic inflammation .

Case Study 1: Antioxidant Evaluation

In a study focused on antioxidant activity, derivatives of pyrazole were synthesized and evaluated using various assays, including DPPH radical scavenging and nitric oxide inhibition tests. Compounds derived from this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Screening

A series of compounds based on the pyrazole-isoxazole framework were tested for their antibacterial properties using disc diffusion methods. The results indicated that several derivatives demonstrated considerable inhibition zones against pathogenic bacteria, suggesting their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Substituent Variations on the Isoxazole Ring

The position and nature of substituents on the isoxazole ring significantly influence physicochemical and biological properties. Below is a comparison with key analogs:

Compound Name Substituent at Isoxazole-5 Functional Group at Isoxazole-3 Key Properties/Applications Reference
Target Compound 1-Ethylpyrazol-5-yl Carboxylic acid Research chemical (discontinued)
5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid 4-Carboxyphenyl Carboxylic acid Membrane-bound pyrophosphatase inhibitor candidate
5-(p-Nitrostyryl)isoxazole-3-carboxylic acid ethyl ester p-Nitrostyryl Ethyl ester Anti-inflammatory (75% inhibition at 1 hr)
5-(4-Fluorophenyl)isoxazole-3-carboxylic acid amide 4-Fluorophenyl Amide Bioactive amide derivative

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 4e ) enhance anti-inflammatory activity compared to electron-donating groups (e.g., methoxy in 4f ). The pyrazole group in the target compound may act as a moderate electron donor, influencing receptor binding.
  • Solubility : Carboxylic acid derivatives (e.g., target compound, 11d ) exhibit higher aqueous solubility than ester or amide analogs (logP = 1.21 for a pyrazole-isoxazole analog vs. ~2.5 for esters ).

Pyrazole vs. Aryl Substituents

Replacing aryl groups with pyrazole alters steric and electronic profiles:

  • This may enhance binding to enzymatic targets like HDAC6 or pyrophosphatases .

Common Pathways for Isoxazole Derivatives

  • Cycloaddition-Condensation : Primary nitro compounds and alkynes react in the presence of NaOH or DABCO to form 3,5-disubstituted isoxazoles .
  • Hydrogenation: Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate undergoes Pd/C-catalyzed hydrogenation to yield amino-ketone derivatives via a domino deoxygenation and ring-opening mechanism .
  • Ester Hydrolysis : Ethyl esters (e.g., 10d–10h ) are hydrolyzed under basic conditions to carboxylic acids.

Biological Activity

5-(1-Ethyl-1H-pyrazol-5-YL)isoxazole-3-carboxylic acid (CAS No. 1006459-13-7) is a heterocyclic compound that combines an isoxazole ring with a pyrazole moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O3C_9H_{10}N_4O_3, with a molecular weight of 210.20 g/mol. Its structure features an isoxazole ring fused with a pyrazole, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. In vitro studies have shown that derivatives of pyrazole compounds exhibit selective COX-2 inhibition, suggesting that this compound may possess similar properties .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, potentially modulating pathways involved in neuroinflammation and neurodegeneration. Its interaction with specific receptors in the nervous system may provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains, indicating potential applications in treating infections .

Anti-inflammatory Activity

A series of studies have demonstrated the anti-inflammatory effects of related pyrazole compounds. One study reported that certain derivatives exhibited significant inhibition of carrageenan-induced paw edema in rats, with some compounds showing efficacy comparable to standard anti-inflammatory drugs like diclofenac . The anti-inflammatory activity was assessed through both in vitro and in vivo models, confirming the potential therapeutic applications of these compounds.

Case Studies

Study Findings Reference
Sivaramakarthikeyan et al.Reported high anti-inflammatory activity in pyrazole derivatives with minimal side effects on gastric tissues.
Abdellatif et al.Evaluated COX-1/COX-2 inhibitory activity; found compounds with IC50 values ranging from 0.034 to 0.052 μM demonstrating potent anti-inflammatory effects.
MDPI ReviewDiscussed various pyrazole derivatives showing promising results against inflammation and pain with good oral bioavailability.

Q & A

Q. What are the common synthetic routes for 5-(1-ethyl-1H-pyrazol-5-yl)isoxazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example:

  • Intermediate preparation : React chalcone derivatives with diethyl oxalate in the presence of sodium ethoxide, yielding ethyl 2,4-dioxo-6-arylhex-5-enoate intermediates .
  • Cyclization : Treat intermediates with hydroxylamine hydrochloride and sodium acetate in a buffered acetic acid system (pH ~4) to form the isoxazole ring. This pH ensures regioselectivity by favoring nucleophilic attack at the most electrophilic carbon .
  • Purification : Recrystallize from ethanol or chloroform to achieve >95% purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., ethyl group on pyrazole, carboxylic acid on isoxazole) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500-3300 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for polymorph studies .

Q. How should researchers handle solubility challenges during experimental design?

The compound exhibits limited aqueous solubility due to its hydrophobic aryl and heterocyclic moieties. Strategies include:

  • Using polar aprotic solvents (e.g., DMF, DMSO) for reactions .
  • Derivatizing the carboxylic acid group to esters (e.g., ethyl esters) to enhance solubility for biological assays .

Advanced Research Questions

Q. How can regioselectivity issues in isoxazole synthesis be addressed?

Regioselectivity in cyclocondensation is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) direct hydroxylamine attack to the more electrophilic carbon.
  • pH control : Buffering with acetic acid/sodium acetate (pH 4) stabilizes the H₂NOH form of hydroxylamine, enhancing nucleophilicity at the desired site .
  • Steric hindrance : Bulky substituents on intermediates may shift reaction pathways, requiring optimization of molar ratios (e.g., 1:1.2 chalcone:diethyl oxalate) .

Q. What methodologies resolve contradictions in spectral vs. crystallographic data?

Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray structures) can arise from dynamic processes in solution. Approaches include:

  • Variable-temperature NMR : Probe conformational flexibility .
  • DFT calculations : Compare experimental and computed spectral data to validate structures .
  • Multi-technique validation : Cross-reference IR, MS, and HPLC retention times .

Q. How are polymorphs or salt forms of this compound synthesized and characterized?

  • Salt formation : React the carboxylic acid with bases (e.g., morpholine, ethylamine) in ethanol to form salts like mesylate or hydrochloride .
  • Polymorph screening : Use solvent evaporation (e.g., from toluene/water mixtures) to isolate hydrates or anhydrous forms. Monitor via PXRD and DSC .
  • Stability testing : Accelerated aging studies (40°C/75% RH) identify metastable forms prone to degradation .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Catalyst optimization : Replace traditional bases (e.g., NaOH) with sodium ethoxide in dry hexane to improve reaction homogeneity .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 5 hours to 30 minutes) for cyclocondensation steps .
  • Workflow automation : Use continuous-flow reactors to enhance reproducibility for multi-step syntheses .

Q. How is biological activity (e.g., anti-inflammatory) evaluated methodologically?

  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ against COX-2 using fluorometric kits .
  • Cell viability : Employ MTT assays (e.g., on RAW 264.7 macrophages) to assess cytotoxicity .
    • In silico studies : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinities to target proteins .

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